铬氧花青R

描述

Chromoxane Cyanine R , also known as Colour Index No. 43820, Mordant blue 3, eriochrome cyanine R, and solochrome cyanine R, is a valuable biological stain supplied as a powder. It is primarily used for staining animal tissues, demonstrating its versatility in biological applications. The dye's structure facilitates its function as an acid-base indicator, showcasing a range of colors corresponding to its different ionization states, with a notable color change from yellow to blue at pH 11–12 (Kiernan, 1984).

Synthesis Analysis

Though specific synthesis details for Chromoxane Cyanine R are not directly mentioned in the provided papers, the synthesis and properties of various cyanine compounds have been extensively studied. For instance, methods involving formal [3 + 3] cycloaddition approaches have been applied to the synthesis of complex structures, demonstrating the diverse synthetic strategies that can be employed in dye chemistry (Kurdyumov et al., 2003).

Molecular Structure Analysis

The detailed molecular structure of Chromoxane Cyanine R is characterized by its ability to form iron complexes and act as an acid-base indicator. This behavior suggests a complex molecular architecture that can interact with various ions and undergo significant color changes depending on the pH level.

Chemical Reactions and Properties

Chromoxane Cyanine R exhibits a range of chemical reactions, particularly in its staining capabilities. It has been shown to stain animal tissues effectively, indicating its chemical affinity towards specific tissue components. The dye's interaction with tissue relies on ionized amino groups and suggests non-ionic binding mechanisms as well (Kiernan, 1984).

科学研究应用

生化试剂

铬氧花青R用作生化试剂 {svg_1}. 生化试剂是用于生化研究和分析的物质。它们在开发新药和促进医学和生物学研究方面发挥着至关重要的作用。

染色试剂

它也用作染色试剂 {svg_2}. 染色试剂用于生物学和医学中,以突出显示生物组织中的结构以便在显微镜下观察。借助染色试剂,研究人员可以更有效地研究这些组织的结构和功能。

金属检测染料

This compound用作金属检测染料 {svg_3}. 在这种应用中,它可以与某些金属结合,在此过程中改变颜色。这使得能够在样品中直观地检测到这些金属的存在。

生物分析物的光学传感

This compound可用于生物分析物的光学传感 {svg_4}. 这涉及使用染料检测特定生物物质(如蛋白质或DNA)的存在,这些物质是基于它们与光的相互作用。

超分辨率成像

This compound的另一个潜在应用是超分辨率成像 {svg_5}. 这是显微镜中使用的一种技术,它允许研究人员以比传统显微镜技术更高的分辨率查看物体。该染料可以帮助增强图像的对比度和清晰度。

近红外光引发去笼罩

This compound也可用于近红外光引发去笼罩 {svg_6}. 这是生物化学中使用的一种技术,它使用光从“笼罩”化合物中释放物质。该染料可以吸收光并触发笼罩物质的释放。

作用机制

Target of Action

Chromoxane Cyanine R, also known as Eriochrome Cyanine R or Mordant Blue 3 , is primarily used as a histological dye and a fluorochrome . Its primary targets are the cells and tissues in biological specimens, where it provides contrast and highlights specific features of interest, such as nuclei and cytoplasm .

Mode of Action

Chromoxane Cyanine R interacts with its targets by binding to specific components within the cells and tissues. This compound is a dye-metal complex, notably forming complexes with ferric iron . These complexes are excellent for staining myelin in paraffin sections . They likely attach to basic proteins and resist extraction from a relatively hydrophobic environment .

Result of Action

安全和危害

属性

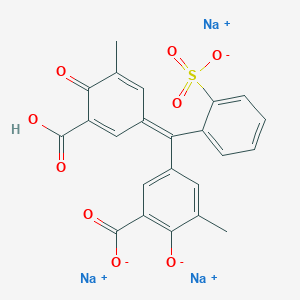

IUPAC Name |

trisodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O9S.3Na/c1-11-7-13(9-16(20(11)24)22(26)27)19(15-5-3-4-6-18(15)33(30,31)32)14-8-12(2)21(25)17(10-14)23(28)29;;;/h3-10,24H,1-2H3,(H,26,27)(H,28,29)(H,30,31,32);;;/q;3*+1/p-3/b19-14+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUMCSDSJNSMQH-HEXQVDJKSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1[O-])C(=O)[O-])/C(=C\2/C=C(C(=O)C(=C2)C(=O)O)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Na3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889373 | |

| Record name | Benzoic acid, 3,3'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[6-hydroxy-5-methyl-, sodium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown solid; [Sigma-Aldrich MSDS] | |

| Record name | Eriochrome Cyanine R | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

3564-18-9 | |

| Record name | Benzoic acid, 3,3'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[6-hydroxy-5-methyl-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,3'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[6-hydroxy-5-methyl-, sodium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium hydrogen 3,3'-(3H-2,1-benzoxathiol-3-ylidene)bis[6-oxido-5-methylbenzoate S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。